molecular formula C22H21N5O4 B3010992 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide CAS No. 1203318-83-5

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide

Katalognummer B3010992
CAS-Nummer: 1203318-83-5
Molekulargewicht: 419.441
InChI-Schlüssel: IGGNASWQCFPYEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The structure can often be deduced from the IUPAC name.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound can be synthesized from readily available starting materials, including the conditions and reagents required for each step.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often determined through spectroscopic methods like NMR, IR, and X-ray crystallography.



Chemical Reactions Analysis

This would involve a study of the chemical reactions the compound can undergo, including its reactivity and stability under various conditions.



Physical And Chemical Properties Analysis

This would include a discussion of the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity/basicity, reactivity, stability, etc.).


Wissenschaftliche Forschungsanwendungen

Synthesis and Nootropic Activity

Compounds with similar structural features have been synthesized and tested for nootropic activity, highlighting the ongoing interest in the development of new therapeutic agents targeting cognitive functions. For example, Valenta et al. (1994) explored the synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds, revealing their potential nootropic effects. This research illustrates the broader context of synthesizing and evaluating pyrrolidine derivatives for enhancing cognitive performance (Valenta, Urban, Taimr, & Polívka, 1994).

Anticancer and Anti-inflammatory Applications

Novel pyrazolopyrimidines derivatives have shown promising anticancer and anti-inflammatory properties, as demonstrated by Rahmouni et al. (2016). Their study on the synthesis and biological evaluation of these derivatives indicates a potential pathway for therapeutic applications in treating cancer and inflammation (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Antiviral Activity Against Avian Influenza

Hebishy et al. (2020) reported on benzamide-based 5-aminopyrazoles and their fused heterocycles showing remarkable antiavian influenza virus activity. This study contributes to the search for new antiviral agents capable of combating avian influenza, demonstrating the compound's relevance in antiviral research (Hebishy, Salama, & Elgemeie, 2020).

Safety And Hazards

This section would discuss any known hazards associated with the compound, including toxicity data and handling precautions.


Zukünftige Richtungen

This would involve a discussion of potential future research directions, such as further synthetic modifications, biological testing, or industrial applications.


Please consult with a chemist or a relevant expert for a detailed analysis of this compound. It’s also important to note that working with chemicals should always be done following the appropriate safety guidelines and regulations.


Eigenschaften

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(4-methyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-25-20(15-5-3-2-4-6-15)24-26(22(25)31)14-13-23-21(30)16-7-9-17(10-8-16)27-18(28)11-12-19(27)29/h2-10H,11-14H2,1H3,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGNASWQCFPYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.